molecular formula C17H10Cl2N2O3S B4703974 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4703974
M. Wt: 393.2 g/mol
InChI Key: GFCOAZAUNYEVRC-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can optimize reaction conditions, reduce waste, and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance binding affinity, while the benzodioxole moiety can influence the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3S/c18-10-2-3-11(12(19)6-10)13-7-25-17(20-13)21-16(22)9-1-4-14-15(5-9)24-8-23-14/h1-7H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCOAZAUNYEVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
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N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide

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